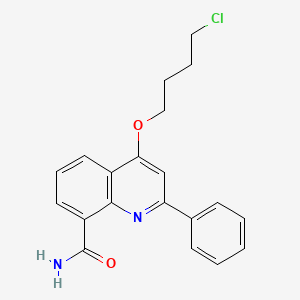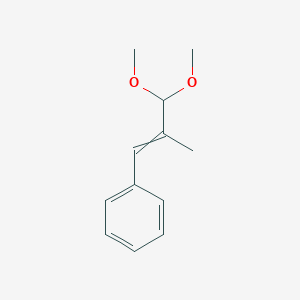
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a phenyl group, and a chlorobutoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone . This intermediate is further reacted with appropriate reagents to introduce the phenyl and carboxamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting suitable solvents, bases, and temperatures. For example, using potassium carbonate as a base and N,N-dimethylacetamide as a solvent at elevated temperatures can result in good yield and purity .
化学反応の分析
Types of Reactions
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
科学的研究の応用
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
7-(4-Chlorobutoxy)-2(1H)-quinolinone: A precursor in the synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide.
Benzene, (4-chlorobutoxy)-: A related compound with a similar chlorobutoxy side chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core, phenyl group, and chlorobutoxy side chain contribute to its distinct chemical properties and reactivity.
特性
CAS番号 |
662159-70-8 |
|---|---|
分子式 |
C20H19ClN2O2 |
分子量 |
354.8 g/mol |
IUPAC名 |
4-(4-chlorobutoxy)-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2/c21-11-4-5-12-25-18-13-17(14-7-2-1-3-8-14)23-19-15(18)9-6-10-16(19)20(22)24/h1-3,6-10,13H,4-5,11-12H2,(H2,22,24) |
InChIキー |
IFUKYWYOJVEEKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C(=C2)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)

![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
methanone](/img/structure/B12529228.png)
